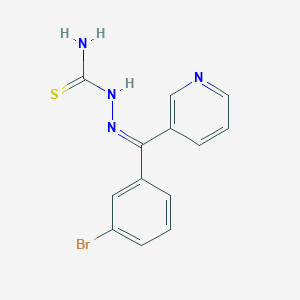

(3-Bromobenzoylpyridine)thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Bromobenzoylpiridina)tiosemicarbazona es un compuesto que pertenece a la familia de las tiosemicarbazonas. Las tiosemicarbazonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. El compuesto se caracteriza por la presencia de un átomo de bromo en el anillo benzoílico y un residuo de tiosemicarbazona unido al anillo de piridina.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de (3-Bromobenzoylpiridina)tiosemicarbazona generalmente implica la reacción del cloruro de 3-bromobenzoílo con 2-piridinocarboxaldehído en presencia de tiosemicarbazida. La reacción se lleva a cabo bajo condiciones de reflujo en un disolvente adecuado como etanol o metanol. El producto se purifica luego por recristalización .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para (3-Bromobenzoylpiridina)tiosemicarbazona no están bien documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, la recuperación del disolvente y las técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: (3-Bromobenzoylpiridina)tiosemicarbazona experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El átomo de bromo en el anillo benzoílico se puede sustituir por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos:

Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.

Reducción: Formación de la correspondiente amina.

Sustitución: Formación de derivados de benzoylpiridina sustituidos.

Aplicaciones Científicas De Investigación

Biología: Se ha investigado por sus propiedades antimicrobianas y antivirales.

Industria: Posibles aplicaciones en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de (3-Bromobenzoylpiridina)tiosemicarbazona involucra su capacidad de quelar iones metálicos, lo que puede interferir con varios procesos biológicos. El compuesto puede inhibir las enzimas uniéndose a sus sitios activos, lo que lleva a la interrupción de las funciones celulares. En las células cancerosas, induce la apoptosis mediante la generación de especies reactivas de oxígeno (ROS) y la activación de las vías de la caspasa .

Compuestos similares:

- Derivados de benzofenona tiosemicarbazona

- Derivados de tiofeno tiosemicarbazona

- Derivados de piridina tiosemicarbazona

- Derivados de fluoreno tiosemicarbazona

Comparación: (3-Bromobenzoylpiridina)tiosemicarbazona es única debido a la presencia del átomo de bromo, lo que mejora su actividad biológica en comparación con otros derivados de tiosemicarbazona. El átomo de bromo aumenta la lipofilia del compuesto, mejorando su capacidad para penetrar las membranas celulares e interactuar con los objetivos intracelulares .

Comparación Con Compuestos Similares

- Benzophenone thiosemicarbazone derivatives

- Thiophene thiosemicarbazone derivatives

- Pyridine thiosemicarbazone derivatives

- Fluorene thiosemicarbazone derivatives

Comparison: (3-Bromobenzoylpyridine)thiosemicarbazone is unique due to the presence of the bromine atom, which enhances its biological activity compared to other thiosemicarbazone derivatives. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Propiedades

Fórmula molecular |

C13H11BrN4S |

|---|---|

Peso molecular |

335.22 g/mol |

Nombre IUPAC |

[(Z)-[(3-bromophenyl)-pyridin-3-ylmethylidene]amino]thiourea |

InChI |

InChI=1S/C13H11BrN4S/c14-11-5-1-3-9(7-11)12(17-18-13(15)19)10-4-2-6-16-8-10/h1-8H,(H3,15,18,19)/b17-12- |

Clave InChI |

DPTPEKAUCAAQNG-ATVHPVEESA-N |

SMILES isomérico |

C1=CC(=CC(=C1)Br)/C(=N/NC(=S)N)/C2=CN=CC=C2 |

SMILES canónico |

C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CN=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.